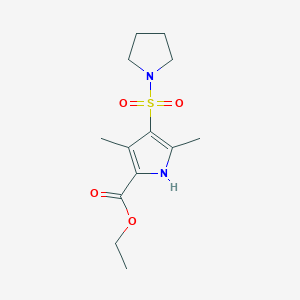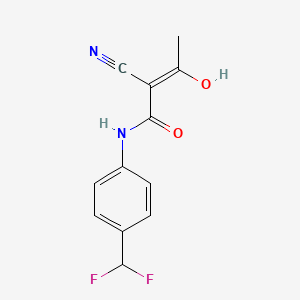
(+/-)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine is a complex organic compound that belongs to the class of phenanthrene derivatives. This compound is characterized by its tetrahydro structure, which includes a methoxy group at the 6th position and an ethanamine side chain. Phenanthrene derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of (+/-)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Phenanthrene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.
Formation of the Ethanamine Side Chain:
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
(+/-)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxy group and the ethanamine side chain can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(+/-)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (+/-)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine involves its interaction with specific molecular targets in the body. It may act on enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
(+/-)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine can be compared with other phenanthrene derivatives, such as:
Phenanthrene: The parent compound, which lacks the methoxy group and ethanamine side chain.
1,2,3,4-Tetrahydrophenanthrene: A similar compound without the methoxy group.
6-Methoxyphenanthrene: Lacks the ethanamine side chain but has the methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23NO |
|---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
2-(6-methoxy-2,3,4,9-tetrahydro-1H-phenanthren-4a-yl)ethanamine |
InChI |
InChI=1S/C17H23NO/c1-19-15-8-6-13-5-7-14-4-2-3-9-17(14,10-11-18)16(13)12-15/h6-8,12H,2-5,9-11,18H2,1H3 |
InChI Key |
XFJNXCYBJPHYBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC=C3C2(CCCC3)CCN)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





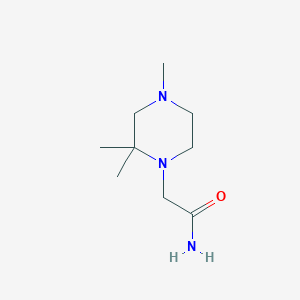
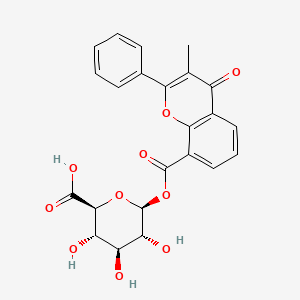
![(E)-but-2-enedioic acid;[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[di((1,2-13C2)ethyl)amino]ethylsulfanyl]acetate](/img/structure/B13857189.png)

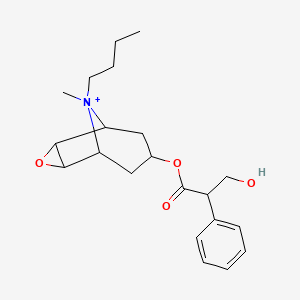
![[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13857226.png)
![3-Bromo-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13857234.png)
![Indolo[3,2-b]carbazol-2-ol (Mixture of Tautomers)](/img/structure/B13857239.png)
![O-Desbromo-pyrimidinyl O-[6-N-(N'-propyl)sulfamido-5-(4-bromophenyl)pyrimidin-4-yl] Macitentan](/img/structure/B13857245.png)
